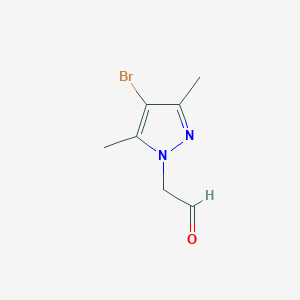

(4-溴-3,5-二甲基-1H-吡唑-1-基)乙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multicomponent transformations, as seen in the synthesis of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one. This process includes the use of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid in the presence of sodium bromide, indicating that halogenated phenyl groups and heterocyclic components are key building blocks in these types of reactions .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This technique is crucial for confirming the molecular geometry and the presence of specific functional groups in the compound .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde. However, the related compound with a pyrazole ring and a bromophenyl group has been studied for its photophysical properties, which suggests that the compound could participate in photochemical reactions or could be sensitive to light .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been studied in various solvents. The emission spectrum, extinction coefficients, and quantum yield of the compound vary with solvent polarity, indicating solvatochromic behavior. This suggests that (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde may also exhibit similar solvatochromic properties and its physical and chemical properties could be solvent-dependent .

Relevant Case Studies

The second paper discusses the biomedical applications of the synthesized compound, particularly in the regulation of inflammatory diseases. Docking studies have been used to show the potential of the compound in biomedical contexts . Although this is not a direct case study of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, it provides an example of how structurally similar compounds can be relevant in therapeutic applications.

科学研究应用

合成吡唑衍生物: (4-溴-3,5-二甲基-1H-吡唑-1-基)乙醛参与了各种吡唑衍生物的合成。例如,它已被用于Vilsmeier-Haak对N-烷基-3,5-二甲基-1H-吡唑的甲酰化反应,导致4-甲醛衍生物的形成,这些是有机合成中的重要中间体 (Attaryan et al., 2006)。

基于吡唑的席夫碱配体的开发: 研究还表明了吡唑衍生物用于制备钯(II)配合物的席夫碱配体。这些配合物已被研究其在药物化学中的潜在应用,包括对特定癌细胞系的细胞毒效应 (Abu-Surrah et al., 2010)。

吡唑羰基醛化合物的形成: 研究还探讨了吡唑羰基醛化合物的形成,分析它们在不同条件下的裂解途径。这项研究为这些化合物的稳定性和反应性提供了见解,这对它们在合成化学中的应用至关重要 (Klyba et al., 2011)。

金属大环配合物的合成: 该化合物在合成金属大环配合物中发挥作用,特别是与钯形成的配合物。这些配合物在催化和材料科学中具有潜在应用 (Guerrero et al., 2008)。

抗菌和抗增殖活性: 还有研究专注于合成源自吡唑衍生物的杂环化合物,用于抗菌和抗增殖活性。这些研究对于开发新药物和了解这些化合物的生物活性具有重要意义 (Narayana et al., 2009)。

安全和危害

作用机制

Target of Action

Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .

Mode of Action

For instance, compound 13, a hydrazine-coupled pyrazole derivative, has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Biochemical Pathways

For example, 4-bromopyrazole, a pyrazole derivative, has been reported to react with titanium tetrachloride to afford binary adducts .

Result of Action

For instance, compound 13 displayed superior antipromastigote activity, being more active than standard drugs .

属性

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXYAEURZVCYGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC=O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)